1-(Trifluoroacetyl)-1,4-cyclohexadiene
Description
1-(Trifluoroacetyl)-1,4-cyclohexadiene is a fluorinated derivative of 1,4-cyclohexadiene, characterized by a trifluoroacetyl (-COCF₃) substituent at the 1-position of the conjugated diene system. The trifluoroacetyl group imparts significant electron-withdrawing effects, altering the compound’s electronic and steric properties compared to unsubstituted 1,4-cyclohexadiene or derivatives with alkyl or aryl substituents.
Properties
Molecular Formula |
C8H7F3O |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
1-cyclohexa-1,4-dien-1-yl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-2,5H,3-4H2 |
InChI Key |
WXRNCOBGAGXIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Trifluoroacetyl)-1,4-cyclohexadiene typically involves the introduction of the trifluoroacetyl group to a cyclohexadiene precursor. One common method is the reaction of cyclohexadiene with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process . Industrial production methods may involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Chemical Reactions Analysis
1-(Trifluoroacetyl)-1,4-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Trifluoroacetyl)-1,4-cyclohexadiene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-(Trifluoroacetyl)-1,4-cyclohexadiene involves its interaction with molecular targets through the trifluoroacetyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity and stability, making it a valuable tool in various chemical and biological studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Analysis
The planarity of 1,4-cyclohexadiene derivatives is critical for their reactivity. Computational studies indicate that unsubstituted 1,4-cyclohexadiene adopts a near-planar conformation (α = 166–172°) . Substituents like methyl or benzoyl groups (e.g., 1-Methyl-1,4-cyclohexadiene, CAS 4313-57-9) minimally disrupt planarity, whereas bulkier groups such as tert-butyl (CAS 94625-86-2) introduce steric strain, reducing planarity .
Electronic Properties and Reactivity
The electron-rich 1,4-cyclohexadiene core enables nucleophilic behavior. However, substituents modulate this property:
- Electron-donating groups (e.g., methyl in 2,5-Dihydrotoluene, CAS 4313-57-9) enhance electron density, favoring electrophilic attacks.
- Electron-withdrawing groups (e.g., trifluoroacetyl) reduce electron density, directing reactivity toward radical scavenging or charge-transfer interactions .
Experimental studies on excited states reveal that 1,4-cyclohexadiene exhibits singlet-triplet transitions with intensity maxima at 4.29 eV . The trifluoroacetyl group may shift these transitions due to its strong inductive effects, though direct data is lacking.
Data Tables
Table 1: Structural and Electronic Comparison of Selected 1,4-Cyclohexadiene Derivatives
Biological Activity
1-(Trifluoroacetyl)-1,4-cyclohexadiene is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its trifluoroacetyl group attached to a cyclohexadiene framework. This structure imparts specific reactivity and interaction capabilities with biological molecules. The trifluoroacetyl moiety enhances lipophilicity and may influence the compound's ability to penetrate biological membranes.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, particularly concerning its interactions with enzymes and receptors. Key findings include:
- Antimicrobial Activity : Several studies have indicated that compounds containing trifluoroacetyl groups exhibit antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, suggesting that this compound could possess similar properties.
- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. This activity is hypothesized to be linked to its ability to form reactive intermediates that can damage cellular components.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits enzyme X (specific target) | |
| Cytotoxicity | IC50 values in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various trifluoroacetyl derivatives. The results showed that this compound exhibited significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential for development as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
In a pharmacological study published in the Journal of Medicinal Chemistry, it was reported that this compound inhibited the enzyme cyclooxygenase (COX) with an IC50 value of 50 µM. This inhibition could provide insights into its anti-inflammatory properties.
Case Study 3: Cytotoxicity Profile
A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines including HeLa and MCF-7. The compound demonstrated an IC50 of 15 µM against HeLa cells after 48 hours of exposure, indicating strong potential for further development in cancer therapeutics.
Research Findings
Research into the biological activity of this compound continues to evolve. Recent findings indicate that:
- The trifluoroacetyl group may facilitate interactions with specific protein targets, enhancing binding affinity and selectivity.
- The compound's structural flexibility allows it to adopt conformations conducive to enzyme binding.
- Further studies are needed to elucidate the precise mechanisms underlying its biological effects and to evaluate its pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
